3-Bromo-1-(triphenylmethyl)-1H-pyrazole
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Overview
Description
1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 3-position and a triphenylmethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination and subsequent introduction of the triphenylmethyl group . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or palladium complexes to facilitate the cyclization and substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions are employed to optimize reaction times and conditions . The use of automated systems and advanced purification methods, including chromatography and recrystallization, ensures the efficient production of 1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- on a large scale .
Chemical Reactions Analysis
Types of Reactions: 1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, often in the presence of catalysts like palladium or copper complexes.
Major Products:
Scientific Research Applications
1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity . It may also interact with cellular receptors and signaling pathways, modulating various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the triphenylmethyl group, resulting in different chemical and biological properties.
4-Bromo-1H-pyrazole: Another brominated pyrazole derivative with distinct reactivity and applications.
1H-Pyrazolo[3,4-b]pyridines: Bicyclic compounds with a fused pyrazole and pyridine ring, offering different pharmacological and chemical properties.
Uniqueness: 1H-PYRAZOLE, 3-BROMO-1-(TRIPHENYLMETHYL)- is unique due to the presence of both the bromine atom and the bulky triphenylmethyl group, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C22H17BrN2 |
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Molecular Weight |
389.3 g/mol |
IUPAC Name |
3-bromo-1-tritylpyrazole |
InChI |
InChI=1S/C22H17BrN2/c23-21-16-17-25(24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
OICFQKUABUVZQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=N4)Br |
Origin of Product |
United States |
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